molecular formula C10H30MoO5 B12320000 Ethanol;molybdenum

Ethanol;molybdenum

Cat. No.: B12320000
M. Wt: 326.29 g/mol
InChI Key: ABGLZESYHATICB-UHFFFAOYSA-N
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Description

Academic Significance and Interdisciplinary Relevance of Molybdenum in Alcohol Chemistry

Molybdenum's role in alcohol chemistry is of considerable academic and industrial interest, primarily due to its versatile catalytic properties. Molybdenum-based materials are crucial in the advancement of direct alcohol fuel cells (DAFCs), which are promising energy conversion devices that use alcohol as a fuel source. nii.ac.jpresearchgate.net In this context, molybdenum-based electrocatalysts (Mo-ECs) have emerged as a cost-effective alternative to expensive platinum (Pt) and ruthenium (Ru) based co-catalysts for alcohol oxidation. nii.ac.jpresearchgate.net The addition of molybdenum to catalysts enhances their performance, particularly for the oxidation of ethanol (B145695). nii.ac.jp

The significance of molybdenum extends to the production of valuable platform chemicals and alcohols. Molybdenum-based catalysts, including its metallic form, carbide, and nitride, have demonstrated remarkable activity in the conversion of lignin, a complex biopolymer, into high-value chemicals using supercritical ethanol. acs.org Furthermore, molybdenum catalysts are explored for the synthesis of higher alcohols, including ethanol, from synthesis gas (CO + H₂), a process of interest for producing fuel enhancers and chemical additives. researchgate.nettandfonline.comresearchgate.net

The interdisciplinary relevance of molybdenum-alcohol systems is highlighted by its role in bioinorganic chemistry. Molybdenum is an essential trace element found in the active sites of various enzymes that catalyze redox reactions, including those involving alcohols. nih.gov For instance, certain enzymes utilize a molybdenum cofactor for processes like aldehyde detoxification. nih.gov Understanding the interaction between molybdenum and alcohols at a molecular level provides insights into these biological processes. nih.gov

Fundamental Concepts of Molybdenum-Ethanol Interactions and Derived Systems

The interaction between molybdenum and ethanol can lead to the formation of distinct chemical compounds and is central to various catalytic mechanisms. These interactions are governed by the oxidation state of molybdenum and the coordination environment around the metal center.

Formation of Molybdenum-Ethanol Complexes: Direct coordination of ethanol to a molybdenum center has been structurally characterized. For example, the reaction of [MoO₂(acac)₂] (acetylacetonate) with specific hydrazone ligands in ethanol solvent yields mononuclear molybdenum(VI) oxo complexes where an ethanol molecule coordinates directly to the molybdenum atom, completing a distorted octahedral geometry. chem-soc.sinih.gov In these complexes, the ethanol molecule occupies a coordination site, demonstrating a direct and stable interaction. chem-soc.sinih.gov

Another key class of compounds derived from this interaction is molybdenum alkoxides. Molybdenum(V) ethoxide, with the formula C₁₀H₂₅MoO₅, is an organometallic compound where molybdenum is in a +5 oxidation state and is coordinated to five ethoxide ligands. cymitquimica.com This compound serves as a precursor for synthesizing molybdenum-containing materials and catalysts. cymitquimica.com The anodization of molybdenum metal in absolute ethanol can also produce soluble molybdenum oxyethoxide species. acs.org

Catalytic Mechanisms: In electrocatalysis, particularly for ethanol oxidation in fuel cells, molybdenum-based materials often operate through a bifunctional mechanism. nii.ac.jpresearchgate.net In this process, platinum sites in a Pt-Mo catalyst adsorb ethanol, while the more oxophilic molybdenum sites facilitate the adsorption of water molecules and the formation of hydroxyl species (OH⁻). nii.ac.jp These hydroxyl groups then help to oxidize intermediates, such as adsorbed carbon monoxide (CO), from the ethanol oxidation process, which would otherwise poison the platinum surface and reduce catalytic activity. nii.ac.jpresearchgate.net

The oxidation state of molybdenum is a critical factor in its catalytic activity. For alcohol oxidation, lower oxidation states like Mo(IV) and Mo(V) are often more catalytically active than the higher Mo(VI) state. nii.ac.jp In contrast, for alcohol hydrodeoxygenation (HDO), the interplay between different molybdenum oxidation states (Mo(0), Mo(IV), and Mo(VI)) on the catalyst surface is crucial for activating the C-O bond of the alcohol. nih.gov

The interaction can also be understood through spectroscopic studies. Techniques like X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy are used to probe the electronic structure and coordination environment of molybdenum in catalysts during their interaction with alcohols, providing insights into the active catalytic species and reaction pathways. nih.govwikipedia.org

Detailed Research Findings:

Researchers have synthesized and characterized various molybdenum-ethanol systems, providing detailed insights into their structure and reactivity.

Ethanol-Coordinated Molybdenum(VI) Complexes: The synthesis of two ethanol-coordinated mononuclear molybdenum(VI) oxo complexes, [MoO₂L(EtOH)], was achieved by reacting [MoO₂(acac)₂] with tridentate hydrazone ligands in ethanol. chem-soc.si Single-crystal X-ray diffraction revealed a distorted octahedral geometry around the molybdenum atom, with the ethanol molecule occupying one coordination site. chem-soc.sinih.gov

Crystallographic Data for an Ethanol-Coordinated Molybdenum(VI) Oxo Complex [MoO₂L¹(EtOH)]
ParameterValue
Chemical FormulaC₁₅H₁₂Br₂MoN₄O₆
Formula Weight644.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.019(2)
b (Å)20.324(4)
c (Å)10.519(2)
β (°)107.01(3)
Volume (ų)2047.4(7)

Source: chem-soc.si

Molybdenum Catalysts in Ethanol Oxidation: The performance of molybdenum-based electrocatalysts in direct alcohol fuel cells has been extensively studied. The addition of Mo to Pt-based catalysts significantly enhances the current density for alcohol oxidation. nii.ac.jpresearchgate.net For instance, Mo-ECs can increase the alcohol oxidation current density by several folds (to 1000–2000 mA mgPt⁻¹) compared to commercial Pt catalysts (10–100 mA mgPt⁻¹). nii.ac.jp

Performance of Molybdenum-Based Catalysts in Alcohol Reactions
Catalyst SystemReactionKey FindingReference
Pt-Mo alloysEthanol ElectrooxidationMo promotes oxidation of intermediates via a bifunctional mechanism, preventing CO poisoning of Pt sites. nii.ac.jp nii.ac.jp
α-MoC₁₋ₓ/ACLignin EthanolysisHighest total product yield (1640 mg/g lignin) among tested Mo-based catalysts. acs.org acs.org
Ir–Mo/SiO₂Alcohol Hydrodeoxygenation (HDO)High activity for primary, secondary, and tertiary alcohol deoxygenation. nih.gov nih.gov
PdRuMo/CEthanol ElectrooxidationTernary catalyst showed lower poisoning rates compared to binary PdRu/C or monometallic Pd/C. proquest.com proquest.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H30MoO5

Molecular Weight

326.29 g/mol

IUPAC Name

ethanol;molybdenum

InChI

InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3;

InChI Key

ABGLZESYHATICB-UHFFFAOYSA-N

Canonical SMILES

CCO.CCO.CCO.CCO.CCO.[Mo]

Origin of Product

United States

Synthetic Methodologies for Molybdenum Ethanol Compounds and Complexes

Solution-Phase Synthetic Routes

Solution-phase syntheses are fundamental in creating a wide array of molybdenum complexes and nanomaterials. The choice of solvent and reaction conditions, such as temperature and pressure, dictates the final product's structure, morphology, and properties.

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In these methods, ethanol (B145695), often mixed with water or other solvents like glycerin, can influence the morphology and defect structure of the resulting molybdenum compounds. acs.org

For instance, a facile solvothermal method using a mixture of water, ethanol, and glycerin has been developed to generate stable mixed 1T-2H phase Molybdenum disulfide (MoS₂) nanoflowers. acs.org The composition of the solvothermal solvent is a key factor in tuning the 1T/2H phase ratio and the vacancies of both Molybdenum (Mo) and Sulfur (S) in the MoS₂ structure. acs.org Similarly, Molybdenum oxide hollow microspheres have been synthesized through a hydrothermal process assisted by ethanol and polyethylene (B3416737) glycol (PEG). researchgate.net The use of ethanol in these syntheses can also be seen in the preparation of Molybdenum trioxide (α-MoO₃) nanobelts and Manganese Molybdate (MnMoO₄) nanocatalysts, where it is used as a washing agent to remove unreacted precursors. researchgate.netmdpi.com

Table 1: Examples of Molybdenum Compounds Synthesized via Solvothermal/Hydrothermal Methods Involving Ethanol

Compound Synthetic Method Role of Ethanol Precursors Key Finding
Mixed 1T-2H MoS₂ Solvothermal Solvent component Not specified Ethanol in the solvent mixture helps tune the phase ratio and defect concentration. acs.org
MoO₃ hollow microspheres Hydrothermal Assisting agent Not specified The spherical shape of the hollow microspheres is maintained after calcination. researchgate.net
α-MoO₃ nanobelts Hydrothermal Washing agent Mo-based powder, H₂O₂ Produces highly crystalline layered structures for gas sensing applications. researchgate.netku.ac.ae

Ethanol can act as both a solvent and a ligand in the synthesis of molybdenum coordination complexes. Its ability to coordinate directly to the molybdenum center allows for the isolation of stable, crystalline compounds with ethanol as an integral part of the molecular structure.

A notable example is the synthesis of mononuclear molybdenum(VI) oxo complexes. By reacting Dioxomolybdenum(VI) acetylacetonate (B107027) ([MoO₂(acac)₂]) with tridentate hydrazone ligands in absolute ethanol, researchers have successfully synthesized ethanol-coordinated complexes with the general formula [MoO₂L(EtOH)]. chem-soc.sinih.gov In these distorted octahedral complexes, the ethanol molecule occupies one of the coordination sites, bonding to the molybdenum atom through its oxygen atom. chem-soc.sinih.gov The hydrazone ligand coordinates to the cis-MoO₂ core through its enolate oxygen, phenolate (B1203915) oxygen, and azomethine nitrogen. chem-soc.sinih.gov

The choice of solvent is critical; reacting the same precursors in methanol (B129727) yields the analogous methanol-coordinated complexes, [MoO₂(L)(MeOH)], while using acetonitrile (B52724) can lead to the formation of polynuclear complexes, [MoO₂(L)]n. mdpi.com This demonstrates the direct role of the alcohol as a ligand in determining the final product structure.

Table 2: Synthesis of Ethanol-Coordinated Molybdenum(VI) Oxo Complexes

Precursor 1 Precursor 2 (Ligand) Solvent Complex Formula Coordination Geometry
[MoO₂(acac)₂] (N'-(3,5-dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide) Ethanol [MoO₂L¹(EtOH)] Distorted Octahedral chem-soc.sinih.gov

Ethanol is not merely a passive solvent but can actively participate in reactions with molybdenum precursors. Anodization of molybdenum metal in pure, ionic-salt-free ethanol using a microplasma-assisted technique initially produces soluble molybdenum oxyethoxide. acs.org This demonstrates a direct reaction between the molybdenum precursor (the metal itself) and the ethanol medium. Over time, this soluble species can evolve, leading to the formation of mixed-phase molybdenum trioxide (MoO₃) crystals. acs.org In this process, ethanol acts as a reducing agent, facilitating the transition from Mo(VI) to Mo(V). acs.org

Furthermore, in the context of catalysis, molybdenum precursors are used to prepare catalysts for ethanol valorization. For example, MoO₃ deposited on a tungstated zirconia support is active for the conversion of bioethanol into valuable chemicals like ethylene (B1197577) and acetaldehyde (B116499). mdpi.com The reactivity of the supported molybdenum oxide species in the presence of ethanol at high temperatures drives these transformations. mdpi.com

Solid-State and Vapor-Phase Preparations

High-temperature methods, including solid-state and vapor-phase techniques, utilize ethanol as a chemical reactant to produce molybdenum-containing materials, particularly molybdenum carbides and thin films.

Ethanol can serve as both a reducing and a carbon source for the synthesis of molybdenum carbides (Mo₂C). A straightforward method involves the reduction and carbonization of molybdenum dioxide (MoO₂) with ethanol vapor. researchgate.net Thermodynamic analysis of the MoO₂-C₂H₅OH-Ar system helps predict the optimal experimental conditions for Mo₂C formation. researchgate.net The reaction pathways are temperature-dependent: at lower temperatures, MoO₂ is directly reduced and carburized to Mo₂C in a single step. researchgate.net At higher temperatures, the reaction proceeds via a two-step mechanism where MoO₂ is first reduced to metallic molybdenum, which is then carburized to Mo₂C. researchgate.net

Similarly, molybdenum dioxide (MoO₂) nanoparticles can be synthesized by the reduction of molybdenum trioxide (MoO₃) with ethanol vapor at 400 °C. researchgate.net This process results in nanoparticles with a residual carbon layer from the decomposition of ethanol. researchgate.net The resulting MoO₂ material has shown promise as an anode material for lithium-ion batteries. researchgate.net The reactivity of ethanol on molybdenum carbide surfaces has also been studied to control bond scission pathways for producing different chemicals. rsc.org

Table 3: Thermochemical Synthesis of Molybdenum Compounds Using Ethanol

Precursor Reactant Product Temperature Key Finding
MoO₂ Ethanol Vapor Mo₂C Lower Temps Direct, one-step reduction and carburization. researchgate.net
MoO₂ Ethanol Vapor Mo₂C Higher Temps Two-step process via metallic Mo intermediate. researchgate.net

In Chemical Vapor Deposition (CVD), volatile precursors are introduced into a reaction chamber to deposit a thin film on a substrate. While molybdenum hexacarbonyl (Mo(CO)₆) and molybdenum pentachloride (MoCl₅) are common precursors for Mo-containing films, alcohols like ethanol can be used as co-reactants or oxygen sources, particularly with halide precursors. arxiv.orggoogle.com

For instance, in the analogous deposition of tungsten oxide, tungsten hexachloride (WCl₆) has been used with ethanol in atmospheric pressure CVD (APCVD). sci-hub.cat Using a specific molar ratio of WCl₆ to ethanol at a substrate temperature of 625 °C resulted in the deposition of WO₃. sci-hub.cat This principle can be extended to molybdenum halide precursors. The use of an alcohol co-reactant provides the oxygen necessary to form the oxide film and helps remove halide ligands as volatile byproducts. The choice of precursor and co-reactant is critical in determining the composition and properties of the deposited films. sci-hub.cat

Electrochemical Synthesis Pathways

Electrochemical methods offer a direct route for the synthesis of molybdenum-ethanol compounds and complexes. These techniques typically involve the use of a molybdenum metal anode in an ethanol-based electrolyte system. By controlling electrochemical parameters such as potential, current density, and electrolyte composition, the oxidation state of the molybdenum and the nature of the resulting coordination complexes can be managed. A key advantage of this approach is the ability to generate reactive molybdenum species in situ, which can then react with the ethanol solvent or other components of the electrolyte to form the desired products.

Anodic dissolution is an electrochemical technique where a metallic molybdenum anode is intentionally dissolved or corroded under an applied potential in an electrolyte solution containing ethanol. This process generates molybdenum cations directly from the metal surface, which then react with the surrounding ethanol molecules and electrolyte ions to form various soluble compounds and complexes. The composition and structure of the final products are highly dependent on the specific conditions of the electrolysis, such as the presence of supporting electrolytes, the applied voltage, and the purity of the ethanol.

Research into the anodic dissolution of molybdenum in ethanol has revealed the formation of several distinct species. Studies have been conducted in both pure ethanol and in ethanol containing supporting electrolytes like lithium chloride (LiCl) to facilitate conductivity.

In systems utilizing a pure, water-deficient ethanol electrolyte, the anodization of a molybdenum metal anode has been shown to yield soluble molybdenum oxyethoxide as the primary product in the liquid phase. acs.org One such method employs microplasma-assisted anodization at high voltage, where the ethanol solution turns a yellowish color after the reaction. acs.org This process is also accompanied by the formation of a small quantity of solid mixed-phase molybdenum trioxide (MoO₃) nanocrystals. acs.org The soluble product is specifically identified as a Mo(VI) species in the form of molybdenum oxyethoxide, rather than a pure ethoxide, which can be subject to further reduction over time by the ethanol solvent. acs.org

When a supporting electrolyte such as lithium chloride (LiCl) is added to the ethanol, the composition of the resulting molybdenum complexes is altered. The anodic oxidation of molybdenum in an ethanol electrolyte containing LiCl has been found to produce complex bimetallic oxo-alkoxides. psu.edu Specifically, the species [LiMo₂O₄(OEt)₅(EtOH)] has been identified as a side product of this electrochemical synthesis. psu.edu The formation of such compounds highlights the role of the electrolyte's components in the final structure of the molybdenum complex. The yields of the primary target products, such as [Mo(OR)₄], are often not quantitative, necessitating the characterization of these secondary products to fully understand the reaction mechanism. psu.edu

The parameters for these electrochemical syntheses can be precisely controlled to influence the outcome. Key variables include the choice of anode and cathode materials, the applied voltage, and the concentration of the electrolyte. psu.edu

Interactive Data Tables

The following tables summarize the experimental conditions and products from the anodic dissolution of molybdenum in ethanol-based electrolytes based on published research findings.

Table 1: Parameters for Electrochemical Synthesis of Molybdenum Alkoxides psu.edu

This table presents the main parameters used in the electrochemical synthesis of molybdenum alkoxides in various alcohols, including ethanol.

ParameterValue
AlcoholEtOH
Anode MaterialMo
Cathode MaterialPt
Voltage (V)110
[LiCl] (mol dm⁻³)0.50
Identified Side Product[LiMo₂O₄(OEt)₅(EtOH)]

Table 2: Products of Microplasma-Assisted Anodization of Molybdenum in Pure Ethanol acs.org

This table outlines the products formed during the high-voltage anodization of molybdenum in a pure ethanol electrolyte.

Product PhaseCompound/SpeciesDescription
Liquid Phase (Soluble)Molybdenum OxyethoxideThe main product, imparting a yellowish color to the ethanol solution. acs.org
Solid PhaseMolybdenum Trioxide (MoO₃)Small amounts of mixed hexagonal and orthorhombic phase nanocrystals. acs.org

Advanced Structural Characterization of Molybdenum Ethanol Architectures

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for identifying functional groups, determining coordination modes, and probing the electronic environment of molybdenum centers in the presence of ethanol (B145695).

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) spectroscopy is a primary technique used to identify characteristic functional groups and coordination modes within molybdenum-ethanol complexes. The presence of the molybdenum(VI) oxo core ({MoO₂}²⁺) is typically indicated by strong absorption bands associated with the Mo=O stretching vibrations. These characteristic bands are often observed in the region of 900-945 cm⁻¹ nih.govresearchgate.net. More specifically, bands around 920 cm⁻¹ and 900 cm⁻¹ have been assigned to the {MoO₂}²⁺ core stretches in various complexes nih.gov.

The coordination of ethanol as a ligand or solvent molecule is also detectable through its vibrational modes. The C-O stretching vibration of coordinated ethanol has been reported to appear around 1017 cm⁻¹ nih.gov, and in specific complexes like [MoO₂(L¹)(EtOH)], this band is observed at approximately 1042 cm⁻¹ nih.gov. Furthermore, evidence of metal-ligand bonding is provided by bands in the 450-550 cm⁻¹ range, which are typically assigned to Mo-N and Mo-O stretching vibrations, confirming the coordination of ethanol and other ligands to the molybdenum center researchgate.net.

While Raman spectroscopy is complementary to IR spectroscopy, providing information on symmetric vibrations and different selection rules, its specific application and detailed findings for molybdenum-ethanol systems are less extensively detailed in the reviewed literature snippets. However, it generally offers further insights into molecular symmetry and bonding.

Table 1: Characteristic IR Vibrational Frequencies in Molybdenum-Ethanol Systems

Vibration TypeObserved Frequency (cm⁻¹)AssignmentSource Snippet Index
{MoO₂}²⁺ core stretch900-945Mo=O stretching nih.govresearchgate.net
{MoO₂}²⁺ core stretch~920, ~900Mo=O stretching nih.gov
Coordinated Ethanol C-O1017C-O stretching of coordinated ethanol nih.gov
Coordinated Ethanol C-O1042C-O stretching of [MoO₂(L¹)(EtOH)] nih.gov
Metal-Ligand Stretch450-550Mo-N and Mo-O stretching researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H, ¹³C, and potentially ⁹⁵Mo NMR, is a powerful tool for characterizing the structural integrity and dynamic behavior of molybdenum-ethanol complexes. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of protons and carbon atoms within the organic ligands and the coordinated ethanol molecules. Changes in chemical shifts can indicate the coordination of ethanol to the molybdenum center. While specific detailed NMR spectral data for molybdenum-ethanol complexes are not extensively detailed in the provided snippets, NMR spectroscopy is routinely employed to confirm the successful synthesis and purity of these compounds researchgate.netdavidpublisher.com. For example, complexes like [Mo(OtBu)₅] have been characterized using NMR spectroscopy as part of a combined experimental approach nih.govacs.org. The ⁹⁵Mo nucleus is particularly sensitive to its electronic and coordination environment, making ⁹⁵Mo NMR a valuable tool for studying molybdenum coordination chemistry, though specific data for ethanol complexes are not detailed here.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical information about the local atomic environment, oxidation state, and coordination geometry of molybdenum atoms. XANES spectra are highly sensitive to the oxidation state of molybdenum, allowing for its determination by comparison with standard compounds. EXAFS, on the other hand, yields quantitative data on the distances to neighboring atoms, their coordination numbers, and the types of atoms surrounding the molybdenum center. Although specific XAS studies on molybdenum-ethanol complexes are not detailed in the provided snippets, these techniques are generally applied to characterize molybdenum-based materials, offering insights into their electronic and structural properties nih.gov.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information, including the oxidation states of molybdenum atoms on material surfaces. This is particularly useful for understanding surface reactions or the composition of thin films involving molybdenum and ethanol nih.gov.

Crystallographic and Microscopic Analysis

Crystallographic methods are essential for obtaining definitive three-dimensional structural information, while powder diffraction techniques assess bulk crystalline properties.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD has also been employed to elucidate the structures of molybdenum alkoxide complexes, such as the five-coordinate [Mo(OtBu)₅], which exhibits a distorted geometry nih.govacs.org. Furthermore, dimeric oxomolybdenum(V) complexes featuring bridging ethanol molecules have been characterized by SCXRD, revealing a Mo-Mo single bond with a length of approximately 2.69 Å psu.edu. These studies provide fundamental data on the electronic and steric environments of the molybdenum center. Crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonds, which can involve coordinated ethanol molecules or other ligands researchgate.net.

Table 2: Representative Structural Data from SCXRD of Molybdenum-Ethanol Architectures

Complex ExampleCoordination GeometryEthanol RoleKey Structural Features / Bond LengthsSource Snippet Index
[MoO₂L(EtOH)] (e.g., L=hydrazone ligand)OctahedralCoordinated ligandMo atoms in distorted octahedral coordination; Mo=O bonds; Mo-O(ethanol) bonds; Mo-N, Mo-O(ligand) bonds. nih.govresearchgate.netchem-soc.sinih.govsciforum.net
[Mo(OtBu)₅]Five-coordinateAlkoxide ligandDistorted geometry (Jahn-Teller); Mo-O(alkoxide) bonds. (Note: tert-butoxide, not ethanol) nih.govacs.org
Dimeric oxomolybdenum(V) complexVariableBridging ligandTwo Mo(V) centers bridged by ethoxy and ethanol groups; Mo-Mo single bond length of ~2.69 Å. psu.edu

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a crucial technique for characterizing crystalline materials when single crystals are not available or for analyzing bulk samples. In the context of molybdenum-ethanol systems, PXRD is used to identify crystalline phases, assess the degree of crystallinity, and determine unit cell parameters. It is employed to confirm the formation of specific molybdenum oxide phases acs.org or to characterize molybdenum-based materials synthesized in the presence of ethanol nih.gov. While specific PXRD patterns or d-spacing data for molybdenum-ethanol complexes are not detailed in the provided snippets, PXRD analysis typically involves comparing the observed diffraction pattern to databases or known reference patterns to identify the crystalline structure and phases present. This technique is vital for quality control and for understanding the bulk properties of synthesized materials.

Compound List

The following molybdenum-containing compounds and systems involving ethanol have been discussed or are relevant to the structural characterization of molybdenum-ethanol architectures:

Ethanol-coordinated molybdenum(VI) oxo complexes: These are a class of compounds where ethanol molecules are directly coordinated to the molybdenum center, often alongside organic ligands, such as hydrazones. Examples include complexes with the general formula [MoO₂L(EtOH)] nih.govresearchgate.netchem-soc.sinih.govsciforum.net.

Molybdenum oxyethoxide: Formed during the anodization of molybdenum metal in ethanol, this species exists in the liquid ethanol phase acs.org.

[Mo(OtBu)₅] (Penta-tert-butoxymolybdenum): While utilizing tert-butoxide (derived from tert-butanol) rather than ethanol, this represents a molybdenum alkoxide complex characterized by its unique five-coordinate structure nih.govacs.org.

Dimeric oxomolybdenum(V) complex with bridging ethanol: This complex features two molybdenum(V) centers bridged by ethoxy groups and a bridging ethanol molecule, characterized by a Mo-Mo single bond psu.edu.

Molybdenum and tungsten complexes with ethanolamines: These compounds involve ethanolamine (B43304) ligands, which are derivatives of ethanol, coordinated to molybdenum or tungsten centers iaea.org.

Advanced Electron Microscopy (SEM, TEM, STEM, HRTEM, EDX)

Advanced electron microscopy techniques are indispensable for elucidating the intricate morphology, crystal structure, and elemental composition of molybdenum-based nanomaterials synthesized using or involving ethanol. These techniques provide high-resolution imaging and analytical capabilities crucial for understanding material properties and performance.

Transmission Electron Microscopy (TEM) offers higher resolution, enabling the visualization of individual nanostructures and their internal crystalline arrangements. TEM analyses of molybdenum-based materials synthesized with ethanol have provided detailed insights into particle sizes and morphologies. For example, molybdenum colloidal particles synthesized using Mo(CO)6 with tert-amyl alcohol and tetrahydrothiophene (B86538) as solvent and sulfurating ligand, respectively, resulted in molybdenum oxide (MoO3) particles with an average diameter of 1.5 nm nih.gov. In the case of molybdenum disulfide (MoSx) prepared via an ethanol-thermal method, TEM images reveal the morphology of the materials researchgate.net. Furthermore, TEM is critical for identifying the crystallographic planes and lattice spacings, such as the {110} planes of body-centered cubic (bcc) Mo observed in molybdenum nanowalls with a lattice spacing of 0.22 nm researchgate.net. TEM also plays a role in confirming the crystallite size of synthesized nanoparticles, as seen in MoO3 nanoparticles where TEM analysis confirmed sizes determined by the Scherrer method researchgate.net.

Scanning Transmission Electron Microscopy (STEM) , particularly when combined with Energy-Dispersive X-ray Spectroscopy (EDX) , allows for elemental mapping and compositional analysis at the nanoscale. STEM techniques, including High-Angle Annular Dark-Field STEM (HAADF-STEM) , are valuable for distinguishing different phases and atomic arrangements within complex structures bohrium.comrsc.org. For instance, HAADF-STEM can reveal atomic arrangement differences between polymorphs of molybdenum disulfide (e.g., 2H-MoS2 and 1T-MoS2) bohrium.com. EDX analysis, often performed in conjunction with SEM or STEM, provides elemental composition data. For molybdenum nanowalls, EDX spectra have indicated the presence of Mo, Cu, O, and Cr elements, with Cu and Cr attributed to the TEM grid and lens cone, respectively researchgate.net. In studies of MoO2/MoS2 core/shell nanoparticles within carbon nanotubes, EDX, alongside Electron Energy Loss Spectroscopy (EELS), provided chemical analysis, confirming the presence of Mo and S within the core-shell structure mpg.de. The Talos F200X STEM system exemplifies the integration of high-resolution STEM/TEM imaging with exceptional EDX signal detection for 2D/3D chemical characterization and compositional mapping thermofisher.com.

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale resolution, enabling the visualization of crystal lattice fringes and defects. HRTEM has been instrumental in confirming the crystalline structure of molybdenum-based materials, such as the lattice spacing of 0.22 nm in molybdenum nanowalls researchgate.net. It is also used to demonstrate the composite structure and composition of materials like crystalline/amorphous core/shell MoO3 nanocomposites acs.org. Studies on MoO2/MoS2 core/shell nanoparticles have utilized HRTEM to provide detailed structural insights into the core-shell morphology mpg.de.

Table 1: Representative Electron Microscopy Findings for Molybdenum-Ethanol Materials

Molybdenum CompoundTechniqueObserved Feature / MorphologySize / DimensionNotesReference
MoS2 NanoparticlesSEMSpherical~100 nmSynthesized with additives including ethanol ceramics-silikaty.cz
MoS2 NanoparticlesSEMFlower-like190 nm, 70 nmSynthesized with additives including ethanol ceramics-silikaty.cz
MoO3 FibersSEMFibrous, bundlesLength: up to 15 mm; Diameter: 20-280 nm (avg. 140 nm)Rough surface observed psu.edu
MoO3 Nanofibers/RodsSEMNanofibers/nanorods100-nanometer scaleSynthesized from molybdenum ethoxide solutions researchgate.net
MoO3 NanobeltsSEMNanobeltsNot specifiedOrthorhombic phase researchgate.net
MoO3 NanoparticlesTEMNanoparticles~1.5 nmMolybdenum oxide, synthesized with tert-amyl alcohol nih.gov
MoS2 NanoparticlesTEMNanoparticles4.7 nm, 2.5 nmSynthesized using (NH4)2MoS4 nih.gov
MoO3 FibersTEMFibrousLength: 350 nm - 15 mm (avg. 5 mm); Diameter: 20-280 nm (avg. 140 nm)Composed of smaller anisotropic particles psu.edu
Mo NanowallsHRTEMCrystalline structureLattice spacing: 0.22 nm ({110} planes of bcc Mo)Polycrystalline at bottom, crystalline at top researchgate.net
MoO2/MoS2 NPsTEMCore/shell nanoparticlesAverage size: 28 ± 10 nm (range: 12-62 nm)Within carbon nanotube network mpg.de
K-doped Co–MoS2STEM-HAADFNanosheetsNot specifiedUsed to show atomic arrangement differences bohrium.com
MoS2EDXElemental compositionMo, S detectedUsed for chemical analysis mpg.de
Mo NanowallsEDXElemental compositionMo, Cu, O, CrCu/Cr from grid/cone researchgate.net

Surface and Porosity Characterization

Understanding the surface area and pore structure of molybdenum-ethanol materials is critical, particularly for applications in catalysis, sensing, and energy storage, where surface interactions significantly influence performance.

Nitrogen Sorption and Porosimetry

Nitrogen sorption analysis, typically employing the Brunauer-Emmett-Teller (BET) method, is the standard technique for quantifying the specific surface area of porous materials eag.commicromeritics.comuniversallab.orgcelignis.com. This method involves measuring the adsorption of nitrogen gas onto the material's surface at cryogenic temperatures (e.g., -196 °C) as a function of relative pressure. The BET equation is then applied to the adsorption isotherm data to calculate the specific surface area, often expressed in units of m²/g eag.commicromeritics.comuniversallab.org.

Porosimetry techniques, such as the Barrett-Joyner-Halenda (BJH) method, are used in conjunction with nitrogen sorption to determine the pore size distribution and pore volume universallab.orgresearchgate.netresearchgate.net. The BJH method analyzes the desorption branch of the nitrogen isotherm to characterize pore sizes, typically in the mesoporous range (2-500 nm) eag.com.

Studies on molybdenum-based catalysts, often synthesized using ethanol, have reported significant surface areas and pore characteristics. For example, molybdenum oxide supported on zirconia catalysts (MoO3/ZrO2) had their textural properties determined by low-temperature nitrogen adsorption, with surface area and pore size distribution analyzed using BET and BJH methods researchgate.net. Similarly, N2 physisorption at -196°C was used to characterize the textural properties of P-doped CoMo/Al2O3 catalysts, with surface area and pore size distribution determined by BET and BJH methods, respectively. These catalysts exhibited type IV nitrogen adsorption isotherms with H1 hysteresis loops, indicative of mesoporous structures scielo.org.mx.

In research involving molybdenum disulfide (MoS2), nitrogen sorption analysis has revealed that specific synthesis routes involving ethanol can lead to materials with enhanced surface properties. For instance, MoS2 synthesized under synergistic effects of nitric acid and ethanol (MoS2(Synergism)) was reported to possess a larger specific surface area and pore volume compared to other MoS2 samples bohrium.com. Another study on MoS2 showed BET surface areas of 66.3 m²/g and 73.4 m²/g after specific thermo-evacuation treatments, with pore size distributions indicating the presence of slit pores researchgate.net.

Theoretical and Computational Chemistry of Molybdenum Ethanol Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a primary computational tool used to model the electronic structure and predict the reactivity of molybdenum-ethanol systems. These studies explore fundamental aspects of adsorption, activation, reaction pathways, electronic properties, and energetic landscapes.

Adsorption, Activation, and Reaction Mechanism Pathways

DFT calculations have been instrumental in mapping the intricate pathways of ethanol (B145695) adsorption and dissociation on various molybdenum-containing surfaces. On α-Mo₂C(100) surfaces, ethanol exhibits preferential adsorption on molybdenum top sites, with reported adsorption energies around -0.92 eV, aligning well with experimental chemisorption data cuni.cz. The initial step in ethanol decomposition on Mo₂C typically involves the scission of the O-H or Cβ-H bond, leading to the formation of ethoxy intermediates (CH₃CH₂OH → CH₃CH₂O) which can further transform into acetaldehyde (B116499) (CH₃CHO) doi.org. Alternatively, ethene can be formed through processes involving the scission of the C-H bond adjacent to the oxygen atom doi.org. The activation barrier for C-C bond cleavage is observed to decrease with the sequential loss of hydrogen atoms from intermediate species doi.org.

Studies on molybdenum nitride (Mo₂N) surfaces reveal that while unmodified Mo₂N facilitates the complete decomposition of the ethoxy intermediate via cleavage of C-C, C-O, and C-H bonds, the introduction of platinum (Pt) modifies this behavior. Pt-modified Mo₂N surfaces can preserve the C-O bond, shifting the reaction pathway towards ethanol reforming osti.gov. On molybdenum trioxide (MoO₃) surfaces, ethanol is found to physisorb with relatively low adsorption energies, approximately -0.20 eV. However, reduced MoO₃ (R-MoOx) surfaces demonstrate a greater affinity for carbonyl species, thereby promoting aldol (B89426) condensation reactions between ethanol and acetaldehyde to form C4 products osti.gov. The adsorption of ethanol on MoO₃ can also involve dissociation into a proton and an ethoxide ion, which is stabilized on the surface osti.gov.

In the context of molybdenum dioxide cations (MoO₂⁺), DFT calculations, in conjunction with ion-cyclotron resonance mass spectrometry (FT-ICR MS), indicate that ethanol dehydration is a dominant reaction channel. These reactions are primarily governed by the Lewis acidity of the metal center, proceeding either through a concerted osti.govresearchgate.net-elimination mechanism or a stepwise pathway involving a hydroxyethoxy intermediate researchgate.net.

More broadly, DFT investigations on close-packed transition metal surfaces (including those relevant to molybdenum catalysis) suggest a correlation between stronger C binding energies and increased catalytic activity for ethanol activation. Metals with higher oxygen binding energies relative to carbon binding energies tend to favor C-O bond scission, whereas those with lower O binding energies promote C-C bond scission researchgate.net. For instance, the O-H bond dissociation of ethanol on platinum surfaces has an estimated activation energy of 21-24 kcal/mol, facilitated by ethanol's adsorption energy of -28 to -33 kcal/mol researchgate.net.

Electronic Structure and Redox Properties of Molybdenum Centers

The electronic structure of molybdenum centers plays a critical role in their catalytic performance. DFT calculations are employed to probe these properties, including the density of states (DOS) and oxidation states, which directly influence adsorption strengths and reaction pathways.

On Pt/Mo₂N surfaces, the enhanced oxophilicity of the modified surface compared to pure Pt is attributed to the electronic configuration of molybdenum. Specifically, the Mo d-bands and Mo-N hybrid states are found at lower energies relative to the Fermi level, contributing to stronger interactions with adsorbates osti.gov. Molybdenum dioxide (MoO₂) exhibits metallic character, with its Fermi level situated within a band primarily composed of molybdenum d-orbitals. This metallic nature is retained on the (011) surface, although the electronic structure and reactivity can be modulated by slab thickness, influencing the coordination and effective charge states of surface molybdenum atoms researchgate.net.

Studies on various molybdenum complexes, often featuring organohydrazido, phosphine, or chloro ligands, utilize DFT to elucidate their electronic structure, energetics, and spectral characteristics rsc.orgresearchgate.netacs.org. The nature and substitution pattern of these ligands can significantly tune the electronic environment and redox potentials of the molybdenum centers rsc.orgresearchgate.net. Furthermore, the application of DFT with specific functional approximations (e.g., DFT+U) can reveal how electron localization and magnetic behavior, influenced by the molybdenum's electronic state, impact the stability of molybdenum-containing oxides arxiv.org.

Stability and Energetics of Molybdenum-Ethanol Species

The energetics of adsorption, reaction intermediates, and transition states are crucial for understanding catalytic processes. DFT calculations provide quantitative data on these energy barriers and binding affinities.

For ethanol on β-Mo₂C(001) surfaces, a detailed DFT study reported an adsorption energy of -0.92 eV on a Mo-terminated surface and an activation energy of 0.57 eV for the dissociation to ethoxy species, determined using the Climbing Image Nudged Elastic Band (CI-NEB) method cuni.cz. On Pt/Mo₂N, the binding energy of ethanol increases from -0.377 eV on Pt to -0.566 eV on Pt/Mo₂N, indicating a stronger interaction with the bimetallic surface osti.gov.

In broader catalytic contexts, DFT is essential for calculating reaction energies and transition-state energies, which serve as key descriptors for predicting catalytic activity and selectivity in processes like ethanol reforming osti.gov. The accuracy of these energetic predictions can be sensitive to the chosen DFT functional and corrections, sometimes leading to significant variations in predicted stability, particularly for transition metal oxides arxiv.org.

Table 1: Representative Energetic Data for Ethanol Adsorption and Dissociation on Molybdenum-Based Materials (DFT Calculations)

MaterialAdsorption SiteAdsorption Energy (eV)Activation Energy (eV)Reaction StepReference
β-Mo₂C(001)Mo top-0.920.57Ethanol → Ethoxy cuni.cz
Pt/Mo₂N--0.566-Ethanol Adsorption osti.gov
Pt--0.377-Ethanol Adsorption osti.gov
O-MoO₃-~-0.20-Ethanol Adsorption (physisorp.) osti.gov

Note: Values are indicative and may vary based on specific computational parameters and surface models.

Molecular Dynamics Simulations of Molybdenum-Ethanol Interfaces

Molecular Dynamics (MD) simulations offer insights into the behavior of ethanol at interfaces with molybdenum-containing materials, particularly concerning wetting phenomena, structural arrangements, and dynamic processes.

MD simulations have investigated the interaction of ethanol with molybdenum disulfide (MoS₂) interfaces. These studies reveal that ethanol films exhibit a compact morphology at MoS₂-mica interfaces, irrespective of the number of MoS₂ layers. This behavior is attributed to a balance between electrostatic repulsion from oriented molecular dipoles and the line tension at the edges of the wetted areas tandfonline.com. Furthermore, MD simulations have explored the structure and dynamics of water in MoS₂ nanochannels containing electrolyte solutions, demonstrating that interfacial water layering and density variations are influenced by the presence and nature of ions acs.org.

In general wetting studies, MD simulations of water/ethanol mixtures on non-polar surfaces indicate that ethanol molecules preferentially form a monolayer at the surface and are enriched at the liquid/vapor interface. The presence of ethanol typically leads to a reduced contact angle, signifying more complete wetting, and an increased interface thickness compared to pure water droplets acs.orgresearchgate.net.

Machine Learning Applications in Catalysis Design and Prediction

Machine learning (ML) is increasingly employed to accelerate the discovery and optimization of catalysts, including those involving molybdenum and ethanol transformations. ML models can predict catalytic activity and selectivity by learning complex relationships between material properties and performance.

For ethanol reforming, ML models have successfully predicted the high activity and selectivity of Pt/Mo₂N catalysts, with these computational predictions being validated by experimental temperature-programmed desorption (TPD) studies osti.govresearchgate.net. ML models have indicated that Pt/Mo₂N catalysts can offer substantially higher reforming activity compared to pure platinum surfaces researchgate.net.

ML strategies are pivotal in identifying key descriptors that govern catalytic performance. For instance, in higher alcohol synthesis, ML analysis has revealed that a promoter's cohesive energy and its alloy formation energy with the active metal (e.g., Rh) are significant descriptors nih.gov. These identified descriptors can then guide the rational design and selection of promoters for improved catalyst efficacy nih.gov. ML is also utilized for screening catalyst compositions and predicting performance, as demonstrated in studies involving molybdenum carbide surfaces for hydrogen dissociation, employing ML-based reactive molecular dynamics rsc.org. The ability of ML to analyze vast datasets and complex interactions allows for efficient exploration of high-dimensional chemical spaces, thereby accelerating the discovery of novel catalytic materials and reaction pathways acs.orgrsc.org.

Catalytic Transformations Mediated by Molybdenum Ethanol Systems

Electrocatalysis in Ethanol (B145695) Oxidation Reactions

The electrochemical oxidation of ethanol is a critical reaction for Direct Alcohol Fuel Cells (DAFCs), where the chemical energy stored in ethanol is converted directly into electrical energy. Molybdenum-based materials are frequently employed as co-catalysts to enhance the efficiency and durability of the anode, where this oxidation takes place.

To overcome the challenges of the EOR, molybdenum is often integrated into bimetallic and ternary catalysts, typically with noble metals like platinum (Pt) and palladium (Pd). While Pt is a highly active catalyst for ethanol oxidation, it is expensive and susceptible to poisoning by carbon monoxide (CO), a common reaction intermediate. mdpi.commdpi.com

Pt-Mo Catalysts: The addition of molybdenum to platinum catalysts (Pt-Mo) has been shown to improve catalytic activity and CO tolerance. researchgate.netelectrochemsci.org A Pt-Mo (80:20) catalyst, for example, exhibited enhanced long-term performance for ethanol oxidation. electrochemsci.orgnii.ac.jp The Pt/MoC₀.₂₅/MWCNTs catalyst demonstrated a high peak current density of 610.4 mA mgPt⁻¹, indicating excellent electrocatalytic activity. nih.gov This enhancement is often attributed to the bifunctional mechanism, where molybdenum's oxophilic nature facilitates the removal of poisoning species. nii.ac.jp

Pd-Mo Catalysts: Palladium offers a more cost-effective alternative to platinum, especially for EOR in alkaline media. greencarcongress.commdpi.com Studies on Mo-modified Pd catalysts have shown that molybdenum oxide/hydroxide assists in the uniform distribution of Pd nanoparticles. aminer.org However, the promotional effect can be inconsistent; some studies found a significant improvement in activity for methanol (B129727) and ethylene (B1197577) glycol oxidation, while others reported no significant promotional effect for ethanol oxidation. mdpi.comresearchgate.net

PtRuMo Catalysts: Ternary systems like PtRuMo have been developed to further boost performance. Ruthenium (Ru) is well-known for its ability to mitigate CO poisoning, and the addition of molybdenum can further enhance this effect and improve catalytic activity, especially for ethanol oxidation. nii.ac.jpkoreascience.kr Adding Mo to a Pt-Ru electrocatalyst was found to facilitate the breaking of C-C bonds. nii.ac.jp

Ni-Mo Catalysts: As a non-noble metal alternative, nickel-based catalysts are being explored. Mo-doped Ni(OH)₂ nanosheets have shown excellent EOR performance, which is attributed to the ability of high-valence Mo to facilitate the crucial Ni²⁺ to Ni³⁺ oxidation step required for the catalytic cycle. nih.gov Trimetallic Co-Ni-Mo electrocatalysts have also been shown to be highly active for ethanol oxidation in alkaline solutions. researchgate.net

The following table summarizes the performance characteristics of various molybdenum-containing electrocatalysts for the ethanol oxidation reaction.

Catalyst SystemSupport MaterialKey Performance Findings
Pt-Mo (80:20) CarbonShowed enhanced long-term performance and higher activity compared to pure Pt. electrochemsci.orgnii.ac.jp
Pt/MoC₀.₂₅ MWCNTsExhibited a high peak current density of 610.4 mA mgPt⁻¹ and good stability. nih.gov
Pd-Mo CarbonDemonstrated improved activity for ethylene glycol oxidation but no significant promotional effect for ethanol oxidation in one study. mdpi.comresearchgate.net
PtRuMo (1:1:1) CarbonAddition of Mo to PtRu improved performance, especially for ethanol oxidation, by facilitating C-C bond breaking. nii.ac.jpkoreascience.kr
Mo-doped Ni(OH)₂ NanosheetsShowed excellent EOR performance by facilitating the Ni²⁺/Ni³⁺ redox process. nih.gov

Understanding the reaction mechanism of ethanol oxidation is key to designing better catalysts. The process on a catalyst surface is complex, involving multiple steps and intermediates. researchgate.net On Pt surfaces, ethanol oxidation often proceeds incompletely, yielding acetaldehyde (B116499) and acetic acid, with the C-C bond remaining intact. rsc.org A major issue is the strong adsorption of intermediates, particularly carbon monoxide (CO), which blocks the active Pt sites and deactivates the catalyst. frontiersin.orgresearchgate.net

The introduction of molybdenum provides an alternative reaction pathway through a "bifunctional mechanism". nii.ac.jpkoreascience.kr In this model, the primary catalyst (e.g., Pt) is responsible for adsorbing and dehydrogenating ethanol. Molybdenum, due to its high affinity for oxygen (oxophilicity), readily adsorbs water molecules and dissociates them to form hydroxyl species (OHads) at lower potentials than Pt can. researchgate.netnii.ac.jp These OHads species can then react with and oxidize the CO adsorbed on adjacent Pt sites to CO₂, effectively cleaning the Pt surface and regenerating the active sites for further ethanol oxidation. nii.ac.jpresearchgate.net This mechanism not only enhances CO tolerance but also promotes the complete 12-electron oxidation of ethanol to CO₂, increasing the fuel cell's efficiency. rsc.orgrsc.org Techniques like differential electrochemical mass spectrometry (DEMS) have confirmed that Pt-Mo/C catalysts produce more CO₂ during ethanol oxidation compared to Pt/C catalysts. rsc.orgrsc.org

Heterogeneous Catalysis for Alcohol Synthesis and Reforming

Beyond electrocatalysis, molybdenum-based materials are crucial heterogeneous catalysts for the synthesis of higher alcohols (containing two or more carbon atoms) from synthesis gas (syngas), a mixture of carbon monoxide and hydrogen.

The conversion of syngas, derivable from sources like natural gas, coal, or biomass, into higher alcohols is a valuable industrial process. osti.gov These alcohols can serve as fuel additives or chemical intermediates. Molybdenum catalysts in various forms are effective for this transformation.

MoS₂ Catalysts: Molybdenum disulfide (MoS₂) catalysts, particularly when promoted with alkali metals, show high selectivity towards the synthesis of mixed alcohols. csus.edutandfonline.com Unpromoted MoS₂ tends to produce hydrocarbons, but alkali-doped versions can achieve high selectivity for linear primary alcohols. nih.gov

MoP Catalysts: Molybdenum phosphide (B1233454) (MoP) has also been identified as a robust catalyst for converting syngas to alcohols. stanford.eduosti.gov These catalysts can be tuned to favor the production of higher alcohols over methanol. stanford.edu

Mo₂C Catalysts: Molybdenum carbide (Mo₂C) is another effective catalyst for producing higher alcohols from syngas, sometimes showing higher selectivity to alcohols when promoted. rsc.orgd-nb.info It has been demonstrated that Mo₂C can facilitate the hydrogen transfer reactions necessary for alcohol synthesis. rsc.orgresearchgate.net Nickel-promoted β-Mo₂C has shown enhanced synthesis of higher alcohols. researchgate.net

The activity and, more importantly, the selectivity of molybdenum-based catalysts for higher alcohol synthesis are highly dependent on the use of promoters and support materials.

Promoters: Alkali metals, especially potassium (K), are the most common promoters for MoS₂ catalysts. csus.edurug.nl The addition of potassium shifts the product selectivity away from hydrocarbons and towards alcohols. rug.nlacs.org It is believed that K stabilizes key alkoxy intermediates, which contributes to the formation of higher alcohols via CO insertion. acs.org Other metals, like cobalt (Co) and nickel (Ni), are also used as promoters to enhance chain growth and increase the yield of C₂+ alcohols. researchgate.netrug.nlmdpi.com

Support Materials: The material used to support the catalyst nanoparticles plays a critical role. Activated carbon is a common support that can improve catalyst performance. nih.govacs.org For MoP catalysts, using a mesoporous carbon support was found to have the most significant positive effect on performance, yielding a catalyst that ranks among the best in terms of selectivity to higher alcohols. stanford.eduosti.gov The support influences the dispersion of the active phase and can have a strong interaction with the catalyst, which in turn affects its electronic structure and catalytic activity. acs.orgacs.org For instance, carbon-supported MoP catalysts were found to activate and reach a crystalline state at lower temperatures than silica-supported ones, leading to higher CO conversion and selectivity towards higher alcohols. acs.org

The table below outlines the role of various promoters and supports in directing the catalytic selectivity of molybdenum-based systems.

Catalyst SystemPromoter/SupportEffect on Selectivity and Performance
MoS₂ Potassium (K)Shifts selectivity from hydrocarbons to alcohols; stabilizes reaction intermediates. nih.govacs.org
Co-MoS₂ Potassium (K)The addition of Co promotes carbon chain growth, leading to higher selectivity for C₂₊ alcohols. rug.nl
Mo₂C Rhodium (Rh) and Potassium (K)Significantly increased alcohol selectivity under mild reaction conditions. rsc.org
MoP Mesoporous Carbon (MC)Resulted in one of the highest selectivities to higher alcohols compared to other supports like silica (B1680970). stanford.eduosti.gov
MoP Potassium (K)Acts as an electronic promoter, increasing total alcohol selectivity and chain length. stanford.eduosti.gov

Ethanol Steam Reforming for Hydrogen Production

Ethanol steam reforming (ESR) is a promising method for producing hydrogen, a clean energy carrier, from renewable biomass-derived ethanol. The ideal reaction yields six moles of hydrogen for every mole of ethanol. However, the process is complex and often accompanied by side reactions that produce undesirable byproducts like methane, ethylene, and coke, which can deactivate the catalyst. The design of the catalyst is therefore crucial for a successful and efficient ESR process.

Molybdenum is a key component in bimetallic and mixed-oxide catalysts designed to improve the efficiency and stability of ESR. Molybdenum-based catalysts can enhance the dispersion of the active metal phase, modify the acidic or basic properties of the support, and improve resistance to coke formation.

Research has shown that bimetallic catalysts, such as those combining nickel and molybdenum (Ni-Mo), exhibit superior performance compared to their individual components. For instance, a study comparing Ni-Mo catalysts on different supports found that a NiMo/SBA-15 catalyst demonstrated better activity and significantly higher resistance to coking than a similar catalyst on a standard silica (SiO2) support at 600 °C. rsc.org The ordered mesoporous structure of the SBA-15 support ensures high dispersion of the Ni-Mo active phase and physically restrains the formation of carbon deposits. rsc.org

Furthermore, catalysts derived from iron dodecamolybdophosphates have been investigated for bio-ethanol steam reforming, indicating that iron oxides formed from the decomposition of these precursors can enhance hydrogen production. researchgate.net Another approach involves the use of lacunary phosphomolybdic acid (MoPA) in an electro-coupled chemical reforming process. This method allows for the conversion of biomass-derived carbohydrates into syngas (a mixture of hydrogen and carbon monoxide) under mild conditions (below 100 °C), with the MoPA catalyst being crucial for breaking the C-C bonds of the carbohydrate feedstock. acs.org

Table 1: Performance of Molybdenum-Containing Catalysts in Ethanol Steam Reforming

CatalystSupportTemperature (°C)Key FindingsReference
Ni-MoSBA-15600Showed better activity and superior coking resistance compared to NiMo/SiO2. rsc.org
Ni-MoSiO2600Lower activity and coking resistance compared to NiMo/SBA-15. rsc.org
FexOy nanoparticlesMoO3 (from FeHPMo12O40)Not specifiedIron oxides enhanced hydrogen production in bio-ethanol steam reforming. researchgate.net
Lacunary Phosphomolybdic Acid (MoPA)- (Electrochemical reforming)<100Efficiently degrades biomass carbohydrates to C1 compounds for syngas production. acs.org

Selective Oxidation of Ethanol to Value-Added Chemicals (e.g., Acetaldehyde)

The selective oxidation of ethanol presents a sustainable route to valuable chemicals, most notably acetaldehyde, which is a crucial intermediate in the chemical and pharmaceutical industries. rsc.org Molybdenum-based catalysts are highly effective for this transformation, often operating at lower temperatures than traditional industrial catalysts, such as those based on silver. rsc.orgresearchgate.net

Mixed metal oxide catalysts containing molybdenum have demonstrated high selectivity and conversion rates. For example, a Mo-Sn oxide catalyst was developed for the low-temperature oxidation of ethanol to acetaldehyde. At 190 °C, this catalyst achieved an impressive 89.3% selectivity for acetaldehyde with an ethanol conversion of 58.9%. rsc.orgresearchgate.net The interaction between molybdenum and tin is believed to weaken the Mo=O bond and enhance the mobility of lattice oxygen, which are critical factors for the oxidation process. researchgate.net

Molybdenum oxide supported on titania (TiO2) is another effective system. These catalysts can achieve high selectivity to acetaldehyde (70%-89%) at temperatures as low as 150 °C. nih.gov The catalytic activity is dependent on the molybdenum loading and the nature of the molybdenum oxide species on the support surface. As the surface density of molybdenum increases, monomeric species oligomerize, which facilitates electron delocalization and enhances the reaction rate. nih.gov

While acetaldehyde is often the primary product, further oxidation can lead to acetic acid. Mo-V-Nb mixed oxides have been shown to catalyze the gas-phase oxidation of ethanol to acetic acid with selectivities as high as 95% at temperatures around 230-260 °C (500-533 K). berkeley.eduresearchgate.net In this process, ethanol is first oxidized to acetaldehyde, which is then sequentially converted to acetic acid. berkeley.edu

Table 2: Selective Oxidation of Ethanol over Molybdenum-Based Catalysts

CatalystTemperature (°C)Ethanol Conversion (%)Primary ProductSelectivity (%)Reference
Mo1Sn1219058.9Acetaldehyde89.3 rsc.orgresearchgate.net
MoOx/TiO2150Not specifiedAcetaldehyde70-89 nih.gov
MoOx/TiO220017Acetaldehyde94 researchgate.net
Mo-V-NbOx/TiO2~227-260up to 100Acetic Acid~95 researchgate.net

Catalysis in Organic Synthesis (e.g., Epoxidation) by Molybdenum Oxo Complexes

Molybdenum complexes, particularly oxo and peroxo species, are renowned catalysts for the epoxidation of olefins, a fundamental reaction in organic synthesis for producing epoxides. uni-kl.deresearchgate.net These reactions typically employ hydroperoxides, such as tert-butyl hydroperoxide (TBHP), as the oxygen source. uni-kl.demdpi.com While ethanol is not the substrate in these reactions, it can play a role as a ligand in the catalyst structure, such as in the [MoO2(SAP)(EtOH)] complex. nih.gov

Molybdenum(VI) dioxo complexes with various ligands have been synthesized and tested for their catalytic activity. For instance, molybdenum complexes with tridentate Schiff base ligands derived from salicylaldehyde (B1680747) and aminophenols have shown high activity in the epoxidation of cyclooctene (B146475). nih.gov The catalytic performance, including conversion and selectivity, can be tuned by modifying the electronic and steric properties of the ligands attached to the molybdenum center. uni-kl.denih.gov

Peroxo complexes of molybdenum are also highly active and selective catalysts for the epoxidation of unfunctionalized olefins. uni-kl.de A significant challenge in this area is catalyst stability and leaching. To address this, researchers have successfully anchored molybdenum peroxo complexes onto mesoporous materials like MCM-41. These heterogenized catalysts demonstrate good activity, high selectivity (nearly 100%) towards cyclooctene epoxide, and can be recycled without significant loss of performance or leaching of the active molybdenum species. uni-kl.de The mechanism of oxygen transfer from the molybdenum catalyst to the olefin is a subject of ongoing study, but it is generally accepted to involve the formation of a molybdenum alkyl peroxide intermediate. acs.org

Table 3: Molybdenum-Catalyzed Epoxidation of Cyclooctene

CatalystOxidantConversion (%)Selectivity to Epoxide (%)Reference
[MoO2L(EtOH)] (L=Schiff base)TBHPup to 90Relatively low compared to other complexes nih.gov
[(L-L)MoO(O)2] on MCM-41TBHPGood activity~100 uni-kl.de
[MoO2(SAP)(EtOH)]TBHPNot specifiedActive towards epoxide formation nih.gov

Electrochemical Behavior of Molybdenum in Ethanol Containing Environments

Anodic and Cathodic Processes of Molybdenum Electrodes

The electrochemical processes at molybdenum-containing electrodes in ethanol (B145695) solutions are complex, involving both the oxidation of ethanol and reactions of the electrode material itself. Molybdenum is often used as an alloying element or co-catalyst with noble metals like platinum (Pt) or palladium (Pd) to enhance catalytic activity and durability.

Anodic Processes:

The primary anodic process in a direct ethanol fuel cell is the ethanol oxidation reaction (EOR). The complete oxidation of ethanol to carbon dioxide (CO₂) is the desired reaction, as it releases the maximum number of electrons (12 electrons per molecule). However, the EOR is often incomplete, leading to the formation of intermediate products such as acetaldehyde (B116499) and acetic acid. epa.govnih.govnih.gov The reaction pathway is complex due to the difficulty of breaking the C-C bond in the ethanol molecule. nih.gov

When incorporated into catalysts, molybdenum plays a crucial role through a "bifunctional mechanism". In this mechanism, platinum or another primary catalyst metal adsorbs the ethanol molecule. Molybdenum, being more oxophilic, facilitates the dissociation of water molecules at lower potentials to form adsorbed hydroxyl species (OH_ads). These hydroxyl groups then react with the ethanol-derived intermediates (like adsorbed CO) on the adjacent platinum sites, oxidizing them and freeing up the active sites for further ethanol adsorption. This process helps to mitigate the poisoning of the platinum surface by carbonaceous species, a common issue in alcohol electrooxidation.

During anodic polarization, molybdenum itself can undergo oxidation and dissolution. epa.gov Studies on Pt-Mo electrodes have shown gradual Mo dissolution from the electrode surface. epa.gov This dissolved molybdenum can contribute to the catalytic effect as underpotentially deposited adatoms. epa.gov The anodization of pure molybdenum metal in an absolute ethanol electrolyte results in the formation of soluble Mo(VI) species, such as molybdenum oxyethoxide. acs.org This process indicates that the molybdenum surface is not inert and actively participates in the anodic reactions.

Cathodic Processes:

Table 1: Products of Ethanol Electrooxidation on Molybdenum-Containing Catalysts

Catalyst Primary Products Secondary Products Source
Pt-Mo/C Acetaldehyde, Acetic Acid Carbon Dioxide epa.govnih.gov
Ni-Mo Alloy Not specified Not specified pku.edu.cn
Anodized Mo Molybdenum Oxyethoxide Molybdenum Trioxide acs.org

Formation and Stability of Molybdenum Oxide Films in Alcoholic Solutions

The formation of oxide films is a key aspect of molybdenum's electrochemistry. These films can act as a protective passivation layer or as an active component in catalytic reactions.

Formation:

When molybdenum is subjected to anodic potentials in alcoholic solutions, oxide films can form on its surface. Microplasma-assisted anodization of molybdenum in absolute ethanol, for example, produces not only soluble molybdenum oxyethoxide but also a solid montage of mixed hexagonal and orthorhombic molybdenum trioxide (MoO₃) crystals on the electrode. acs.org The electrochemical behavior of molybdenum is complex because it can form species in different oxidation states, including MoO₂, Mo₂O₅, and MoO₃, as well as hydroxides like Mo(OH)₂. researchgate.net While detailed studies on film composition are often conducted in aqueous solutions, they provide insight into the likely species formed. These studies show that the resulting film can be a mixture of oxides and hydroxides. researchgate.net

The formation process is influenced by factors such as the applied potential, the composition of the electrolyte, and the presence of water. Even in "absolute" ethanol, trace amounts of water can contribute to the formation of oxides and hydroxides. The oxide film of a lower valence state may act as a protective layer on the molybdenum surface. acs.org

Stability:

The stability of molybdenum oxide films is a critical factor for the long-term performance of electrodes. Pure molybdenum films are known to have only medium resistance to corrosion and oxidation because they form a metastable, thin passivation layer. svc.org The stability of these films can be pH-dependent, with stability generally decreasing as the pH of the solution increases, which leads to the formation of soluble molybdate species (HMoO₄⁻ and MoO₄²⁻). researchgate.net

In ethanol-containing environments, the oxide films can be susceptible to dissolution, as seen with the gradual leaching of Mo from Pt-Mo catalysts during electrooxidation. epa.gov This dissolution, however, can also lead to an increase in the electrode's surface roughness, which may enhance catalytic activity. epa.gov Alloying molybdenum with other elements like tantalum can enhance its stability and resistance to oxidation. svc.org The interaction between molybdenum oxide and ethanol is also utilized in sensing applications, where the material's physical properties change upon exposure to ethanol gas, indicating a surface-level interaction. bohrium.com

Table 2: Observed Molybdenum Species During Anodization in Ethanol

Location Molybdenum Species Phase/State Source
In Solution Molybdenum Oxyethoxide Soluble acs.org
On Electrode Surface Molybdenum Trioxide (MoO₃) Crystalline (hexagonal & orthorhombic) acs.org
On Electrode Surface Lower Valence Oxides Protective Film acs.org

Applications of Molybdenum Ethanol Derived Materials in Advanced Technologies

Energy Storage Systems (e.g., Lithium-Ion Battery Electrodes)

Molybdenum oxides and sulfides synthesized using ethanol-involved methods have emerged as promising anode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). These materials offer high theoretical capacities but often face challenges like volume expansion during cycling. Ethanol-based synthesis routes can create unique nanostructures that mitigate these issues and improve electrochemical performance.

For instance, Molybdenum dioxide (MoO2) synthesized by the reduction of Molybdenum trioxide (MoO3) with ethanol (B145695) vapor results in nanoparticles with a residual carbon layer from ethanol's decomposition. This carbon coating enhances conductivity and stability. Such MoO2 anodes have shown a satisfactory rate capacity and cycling performance, displaying an initial charge capacity of 318 mAh g⁻¹ with 100% capacity retention after 20 cycles. researchgate.net Similarly, hierarchical MoO2-C hollow spheres synthesized via an ethanol thermal reduction method exhibit a large reversible capacity of 763 mAh g⁻¹ after 50 cycles at a current density of 0.2 A g⁻¹. researchgate.net

In the realm of molybdenum sulfides, an ethanol molecule-assisted solvothermal method has been used to create and stabilize metallic phase Molybdenum disulfide (1T-MoS2). mdpi.com The intercalation of ethanol molecules expands the interlayer spacing, which is favorable for rapid ion transport. mdpi.com As an anode for sodium-ion batteries, this material delivers a high reversible capacity of 459.7 mAh g⁻¹ after 200 cycles at 1 A g⁻¹ and a remarkable rate capability. mdpi.com The use of molybdenum-based materials, in general, is seen as a promising way to revolutionize the battery market, potentially offering significantly higher power than current technologies. multimetdev.com

Table 1: Performance of Molybdenum-Ethanol Derived Anode Materials in Batteries

MaterialSynthesis Method HighlightBattery TypeKey Performance MetricSource
MoO₂ NanoparticlesReduction of MoO₃ with ethanol vaporLithium-Ion Battery318 mAh g⁻¹ initial charge capacity; 100% retention after 20 cycles researchgate.net
Hierarchical MoO₂-C Hollow SpheresEthanol thermal reductionLithium-Ion Battery763 mAh g⁻¹ reversible capacity after 50 cycles at 0.2 A g⁻¹ researchgate.net
Ethanol-stabilized 1T-MoS₂Ethanol molecule assisted solvothermalSodium-Ion Battery459.7 mAh g⁻¹ reversible capacity after 200 cycles at 1 A g⁻¹ mdpi.com

Chemical Sensing Technologies (e.g., Ethanol Vapor Sensors)

Molybdenum-based materials, particularly MoO3 and MoS2, are extensively investigated for gas sensing applications due to their high sensitivity and selectivity to various analytes, including ethanol vapor. researchgate.net Ethanol is often used as a solvent or reactant in the hydrothermal or solvothermal synthesis of these materials, which can influence their final morphology and, consequently, their sensing properties.

Alpha-phase Molybdenum trioxide (α-MoO3) nanobelts, synthesized via a facile hydrothermal method, have demonstrated a strong response to ethanol vapor. researchgate.net These sensors showed a response of 174 for 800 ppm of ethanol at an operating temperature of 300 °C, which was significantly higher than their response to methanol (B129727) and acetone. researchgate.net The response and recovery times of these sensors are dependent on the operating temperature and the concentration of the ethanol vapor. researchgate.net Similarly, MoO3 nanoparticles have been used to create ethanol gas sensors that operate at a lower temperature of 180 °C, showing a sensitivity of 71 in an air background for 100 ppm of ethanol. researchgate.net

Table 2: Performance of Molybdenum-Based Ethanol Vapor Sensors

Sensing MaterialSynthesis HighlightOperating TemperaturePerformance CharacteristicSource
α-MoO₃ NanobeltsFacile hydrothermal method300 °CStrongest response of 174 for 800 ppm ethanol researchgate.net
MoO₃ NanoparticlesThermal evaporation and grinding180 °CSensitivity of 71 for 100 ppm ethanol in air researchgate.net
In₂O₃/MoS₂ NanocompositeHydrothermal routeNot specifiedSuperior performance for 1-50 ppm ethanol vs. pure In₂O₃ iaea.orgdaneshyari.com
WS₂/WO₃ HybridHydrothermal process and self-assemblyRoom TemperatureHigher sensitivity and faster response/recovery than pure components mdpi.com

Precursors for Advanced Material Synthesis

The reaction of molybdenum compounds in an ethanol medium serves as a versatile route for synthesizing precursors for a range of advanced materials. Ethanol can act as a solvent, a reducing agent, and a medium to control the morphology and phase of the final product. These precursors are then often subjected to further processing, like calcination, to obtain the desired molybdenum-based material.

For example, molybdenum oxide hollow microspheres have been successfully synthesized using a hydrothermal method assisted by ethanol and PEG. researchgate.net This process allows for the creation of spherical hollow structures that maintain their shape even after calcination at 500°C to form pure α-MoO3. researchgate.net Ethanol is also a key component in solvothermal methods to produce MoS2 quantum dots, which are useful for applications like two-photon fluorescence imaging. nih.gov The choice of solvent, such as ethanol-water mixtures, can influence the exfoliation and final morphology of MoS2 nanomaterials. researchgate.netresearchgate.net

Furthermore, molybdenum oxo complexes coordinated with ethanol can be synthesized from precursors like [MoO2(acac)2] and hydrazone ligands in an ethanol solution. nih.gov These complexes themselves can serve as building blocks or precursors for more complex molybdenum-containing materials. The synthesis of molybdenum oxide precursors by reacting ammonium molybdate with polycarboxylic acids can yield products that are highly soluble in alcohols like ethanol, making them suitable for creating thin films for various applications. google.com

Table 3: Molybdenum-Based Materials Synthesized Using Ethanol as a Precursor Medium

Synthesized MaterialSynthesis MethodRole of EthanolKey Feature/ApplicationSource
MoO₃ Hollow MicrospheresHydrothermal with PEGAssisting agent/SolventMorphology control; potential for catalysis or sensing researchgate.net
MoS₂ Quantum DotsEthanol-thermalSolvent/Reaction mediumTwo-photon fluorescence imaging nih.gov
Ethanol-coordinated Mo(VI) oxo complexesReaction in ethanolSolvent and LigandPrecursors for other molybdenum materials nih.gov
Alcohol-soluble MoOx precursorSolid-state reaction, then dissolvedSolvent for depositionPrecursor for thin-film deposition google.com

Future Directions and Interdisciplinary Research Opportunities

Advanced Catalyst Design and Engineering for Enhanced Performance

Future advancements in molybdenum-ethanol catalysis hinge on the rational design and precise engineering of catalytic materials. This involves tailoring the composition, structure, and surface properties of molybdenum-based catalysts to achieve superior activity, selectivity, and stability for specific ethanol (B145695) transformations.

Support Materials and Promoters: The choice of support material plays a crucial role in dispersing active molybdenum species and influencing their electronic and structural properties. While traditional supports like alumina (B75360) (Al2O3), silica (B1680970) (SiO2), and titania (TiO2) have been widely investigated mdpi.comrsc.orgnih.govscielo.org.mxcapes.gov.br, novel support architectures, such as mesoporous materials, zeolites, and carbon nanomaterials, offer opportunities for enhanced mass transport and increased active site accessibility mdpi.comustc.edu.cn. The incorporation of promoters, including alkali metals (e.g., K), transition metals (e.g., Ni, Co, Fe, Cu, Sn), and other oxides, has proven effective in modifying the catalytic performance. For instance, potassium promoters can significantly influence the formation of alcohols from syngas over Mo-based catalysts, while tin promotion has shown promise in enhancing acetaldehyde (B116499) selectivity during ethanol oxidation mdpi.comrsc.orgrsc.orgrsc.org. The development of bimetallic or multi-metallic catalysts, such as M-Mo/SiO2 (where M is a noble or transition metal), has demonstrated synergistic effects, leading to improved alcohol deoxygenation or other conversions rsc.org.

Active Site Engineering: Understanding and controlling the nature of molybdenum active sites is paramount. Molybdenum can exist in various oxidation states (e.g., Mo6+, Mo4+, Mo0) and coordination environments (e.g., isolated monomers, oligomers, bulk oxides, sulfides) mdpi.comrsc.orgresearchgate.net. Research indicates that specific species, such as isolated tetrahedral Mo species or penta-coordinated Mo sites, are crucial for high activity and selectivity in reactions like ethanol oxidation to acetaldehyde rsc.orgnih.govrsc.org. Advanced synthesis methods, including Metal Oxide Vapor Synthesis (MOVS) and sol-gel techniques, allow for better control over the dispersion and speciation of molybdenum, leading to catalysts with tailored performance mdpi.comcapes.gov.brresearchgate.net. For example, MoO3 supported on alumina has shown a 74% yield to acetaldehyde at 573 K scielo.org.mxredalyc.org, while Mo-Sn oxide catalysts can achieve up to 89.3% acetaldehyde selectivity at a lower temperature of 190 °C rsc.orgrsc.orgrsc.org. For higher alcohol synthesis from syngas, Mo-Ni-K/SiO2 catalysts have reported space-time yields of 420 g/h/kg of catalyst mdpi.com.

Catalyst Stability and Deactivation: Enhancing catalyst longevity is a key challenge. Deactivation mechanisms, such as coke deposition, sintering of active phases, or leaching of active components, need to be addressed through robust catalyst design. For instance, encapsulation of Mo sites within a silica network via sol-gel synthesis has shown high resistance to leaching, indicating potential for improved stability in esterification reactions researchgate.net.

Table 1: Performance of Molybdenum-Based Catalysts in Ethanol Conversion

Catalyst SystemReaction TypeKey Performance MetricConditions (Typical)Reference
Mo-Ni-K/SiO2CO + H2 → Higher AlcoholsSTY to total alcohols: 420 g/h/kgNot specified in detail, but for syngas conversion mdpi.com
Mo-Sn oxideEthanol Oxidation to AcetaldehydeAcetaldehyde selectivity: 89.3%190 °C rsc.orgrsc.orgrsc.org
MoO3/Al2O3Ethanol Oxidative Dehydrogenation to AcetaldehydeYield to acetaldehyde: 74%573 K (300 °C) scielo.org.mxredalyc.org
K-Co-Mo/ClaySyngas → Higher AlcoholsHigher catalytic performance vs. unsupportedNot specified in detail ustc.edu.cn
Ir-Mo/SiO2Tertiary Alcohol DeoxygenationOlefin yield: 48%Not specified in detail rsc.org
V/Mg-AlEthanol Oxidative Dehydrogenation to AcetaldehydeAcetaldehyde yield: 29.5%400 °C nih.gov
Mo/MCM-41Ethanol Oxidation to AcetaldehydeConversion: 71%400 °C metu.edu.tr

In Situ and Operando Characterization for Mechanistic Understanding

A deeper understanding of the reaction mechanisms at the molecular level is crucial for guiding rational catalyst design. In situ and operando spectroscopic and analytical techniques allow researchers to probe the catalyst surface and bulk under actual reaction conditions, revealing the nature of active sites, reaction intermediates, and deactivation pathways.

Spectroscopic Probes: Techniques such as in situ Laser Raman Spectroscopy have been instrumental in identifying adsorbed ethoxide species and monitoring changes in Mo-O bonds during ethanol oxidation, providing insights into the reaction pathway and the role of different molybdenum species acs.org. X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, is invaluable for determining the oxidation states and local coordination environments of molybdenum species as they evolve during the catalytic process rsc.org. This allows for a direct correlation between the state of molybdenum and its catalytic activity.

Surface and Bulk Analysis: Temperature Programmed Reduction (TPR) helps elucidate the reducibility of molybdenum oxides, which is often linked to catalytic activity, and reveals interactions between the Mo species and the support mdpi.comustc.edu.cn. UV-Vis Diffuse Reflectance Spectroscopy (DRS) can characterize different molybdenum oxide species (e.g., monomeric, oligomeric, bulk MoO3) and their evolution with changing Mo loading or support interactions nih.gov. Fourier Transform Infrared (FTIR) spectroscopy, often coupled with Temperature Programmed Desorption (TPD) of probe molecules like CO2 or n-butylamine, is essential for characterizing surface acidity and basicity, which are critical for many ethanol conversion reactions researchgate.netnih.gov. X-ray Photoelectron Spectroscopy (XPS) provides information on the surface elemental composition and oxidation states of molybdenum, complementing other techniques mdpi.comresearchgate.net.

Mechanistic Elucidation: By combining data from these advanced characterization methods with kinetic studies, researchers can build comprehensive mechanistic models. For instance, understanding how ethanol adsorbs and dissociates on the catalyst surface, the role of lattice oxygen, and the formation of key intermediates like ethoxides are vital for optimizing selectivity towards desired products like acetaldehyde rsc.orgrsc.orgrsc.orgacs.org. Operando studies are particularly important for identifying transient species that are only present under reaction conditions and are often responsible for the catalytic turnover or deactivation.

Table 2: Key Characterization Techniques for Molybdenum-Ethanol Catalysis

TechniquePrimary Information ObtainedRelevance to Mo-Ethanol CatalysisReference
Laser Raman SpectroscopyVibrational modes of adsorbed species, structural changesIdentification of adsorbed ethoxide species, monitoring of Mo-O bond evolution during reaction, understanding reaction intermediates. acs.org
X-ray Absorption Spectroscopy (XAS)Oxidation states, coordination environments, local structure of MoTracking changes in Mo active species (e.g., Mo6+ to Mo0) during reaction, understanding the electronic structure of Mo in alloys or on supports. rsc.org
Temperature Programmed Reduction (TPR)Reducibility of metal oxides, metal-support interactionsAssessing the ease of reduction of Mo species, correlating reduction behavior with catalytic activity, understanding Mo speciation on different supports. mdpi.comustc.edu.cn
UV-Vis Diffuse Reflectance Spectroscopy (DRS)Electronic transitions, structural characterization of MoOx species (monomeric, oligomeric)Analyzing the nature and aggregation state of Mo species on the surface, linking structural evolution to catalytic performance. nih.gov
FTIR SpectroscopySurface functional groups, adsorbed species, acid/base site characterizationIdentifying adsorbed intermediates (e.g., ethoxides), characterizing surface acidity/basicity which influences reaction pathways (e.g., dehydration vs. dehydrogenation), monitoring surface changes during reaction. researchgate.netacs.org
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition, oxidation states, chemical statesDetermining surface Mo oxidation states and their distribution, understanding surface modifications due to promoters or support interactions. mdpi.comresearchgate.net
CO2-TPD / n-Butylamine AdsorptionAcidity and basicity of catalyst surfaceQuantifying the strength and density of acid/base sites, which are critical for many ethanol conversion reactions (e.g., dehydration, dehydrogenation). researchgate.netnih.gov

Green Chemistry Principles in Molybdenum-Ethanol Catalysis

The integration of green chemistry principles is essential for developing sustainable catalytic processes. Molybdenum-ethanol catalysis offers significant opportunities in this regard, primarily by leveraging ethanol as a renewable feedstock and by developing efficient, non-toxic catalytic systems.

Renewable Feedstock Utilization: Ethanol, particularly bioethanol derived from biomass, serves as a sustainable and abundant feedstock. Its conversion into higher-value chemicals like acetaldehyde, ethylene (B1197577), or higher alcohols aligns with the principle of using renewable resources. The development of selective catalytic routes for these transformations using ethanol as a starting material directly contributes to a bio-based economy and reduces reliance on fossil fuels rsc.orgrsc.orgredalyc.org.

Atom Economy and Waste Minimization: Designing catalysts that promote high selectivity towards the desired product is a cornerstone of green chemistry. For instance, achieving high acetaldehyde selectivity from ethanol oxidative dehydrogenation minimizes byproduct formation and maximizes atom economy. Molybdenum-based catalysts are being engineered to operate under milder conditions (lower temperatures and pressures), which reduces energy consumption and the potential for unwanted side reactions or decomposition rsc.orgrsc.orgrsc.org.

Catalyst Design for Sustainability: Molybdenum, being a relatively abundant and less expensive metal compared to precious metals like platinum or palladium, offers an economic advantage for large-scale industrial applications. Furthermore, research into developing molybdenum catalysts that avoid the generation of hazardous byproducts or the use of toxic solvents is ongoing. For example, the use of air as the oxidant in ethanol oxidation is a greener alternative to other oxidizing agents nih.gov. The development of heterogeneous catalysts, which are easily separable from reaction products, simplifies downstream processing and reduces waste, as seen in the esterification of fatty acids using molybdenum-containing silica catalysts researchgate.net.

Q & A

Basic Research Questions

Q. How is the molybdenum blue method optimized for assessing antioxidant activity in ethanol-containing solutions?

  • Methodological Answer : The molybdenum blue method can be optimized by adjusting acidity (0.01 N HCl or H₂SO₄, pH ~3), incubation temperature (65°C), and time (40 min). Ethanol acts as a co-solvent to enhance solubility of hydrophobic antioxidants like flavonoids without significantly inhibiting molybdenum-blue complex formation. A 3⁴⁻¹ fractional experimental design (27 randomized trials) is recommended to evaluate variables systematically .

Q. What experimental approaches are used to study ethanol oxidation over molybdenum oxide catalysts?

  • Methodological Answer : Titania-supported molybdenum oxide catalysts (e.g., MoO₃/TiO₂) are prepared via impregnation and characterized using XRD and Raman spectroscopy. Reactivity tests involve fixed-bed reactors under controlled oxygen partial pressures (e.g., 0.1–1 bar) and temperatures (200–400°C). Product analysis via GC-MS identifies acetaldehyde and acetic acid as primary oxidation products .

Q. How is electrowinning applied to separate molybdenum from tungsten in scheelite ores?

  • Methodological Answer : Fused salt-bath electrolysis with sodium tetraborate or alkali phosphate electrolytes (e.g., Na₄P₂O₇ + NaCl) selectively deposits molybdenum. Key parameters include current density (29.8–49.8 A/dm²), temperature (900–1,050°C), and electrolyte composition. Post-deposition, hydrochloric acid washes remove residual phosphates. Current efficiencies vary with ore composition (68–82%) .

Advanced Research Questions

Q. How do chalcogen vacancies in molybdenum sulfide selenide (MoSSe) enhance ethanol production during photocatalytic CO₂ reduction?

  • Methodological Answer : High chalcogen vacancy concentrations in MoSSe open carbene-mediated pathways, bypassing traditional *COOH intermediates. In situ FTIR and DFT simulations confirm vacancy-induced charge redistribution, stabilizing CH₂ intermediates. Ethanol selectivity increases from 12% to 38% under 420 nm light irradiation .

Q. What causes contradictory temperature effects on current efficiency in molybdenum electrowinning?

  • Methodological Answer : For high-Mo scheelite (6% Mo), current efficiency peaks at 68.5% (1,050°C) due to enhanced ion mobility, while low-Mo scheelite peaks earlier (80.3% at 950°C) due to competing tungsten deposition at higher temperatures. Alkali phosphate electrolytes improve yield (546.7 g/kWh) but reduce efficiency at >1,000°C (Table 5, Fig. 10–11) .

Q. How does melanin adsorption of molybdenum correlate with skin pigmentation in murine models?

  • Methodological Answer : Melanin’s adsorption capacity for Mo follows a Langmuir isotherm (Qmax = 131 μg/mg). In vivo, hairless mice with hyperpigmented skin (L* value ≤28) show 9.8-fold higher Mo accumulation than wild-type mice (p < 0.0001). ICP-MS quantifies Mo levels, while reflectance spectrophotometry digitizes pigmentation .

Q. How do current density and electrolyte composition influence codeposition of Mo and W?

  • Methodological Answer : At 29.8 A/dm², Mo deposition reaches 100% extraction efficiency in Na₄P₂O₇ electrolytes, but anomalous drops occur at higher densities due to redox competition. Adjusting calculations for Mo content increases apparent current efficiency by 8–11% (Table 8–9, Fig. 18) .

Methodological Notes

  • Data Contradictions : Discrepancies in temperature-dependent efficiency (e.g., ) require factorial ANOVA to isolate ore composition, electrolyte type, and instrumentation errors.
  • Experimental Design : Use DOE principles () to optimize multi-variable systems (e.g., catalyst synthesis, electrochemical parameters).
  • Analytical Techniques : Prioritize ICP-MS for trace metal quantification and Langmuir isotherms for adsorption studies .

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